molecular formula C10H8Br6 B3051870 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene CAS No. 36711-70-3

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Cat. No.: B3051870
CAS No.: 36711-70-3
M. Wt: 607.6 g/mol
InChI Key: DBEGHOGOADVKFB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a brominated aromatic compound with the molecular formula C10H8Br6. It is characterized by the presence of four bromomethyl groups attached to a benzene ring, making it a highly brominated derivative of benzene. This compound is known for its high density and melting point, and it is used in various chemical synthesis applications .

Preparation Methods

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene can be synthesized through the bromination of 1,4-dimethylbenzene (p-xylene). The synthetic route involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions typically include a solvent like chloroform and a controlled temperature to ensure complete bromination .

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the continuous addition of bromine to a solution of p-xylene in a suitable solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic reagents. Common reagents include sodium azide, potassium cyanide, and amines.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while reduction with LiAlH4 would produce the corresponding methyl derivatives .

Scientific Research Applications

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the modification of proteins, enzymes, and other biological molecules. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene can be compared with other brominated aromatic compounds such as:

    1,2,4,5-Tetrakis(bromomethyl)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1,4-Dibromo-2,3,5,6-tetramethylbenzene: Lacks the bromomethyl groups, resulting in different chemical properties and uses.

    1,4-Dibromo-2,5-bis(bromomethyl)benzene:

The uniqueness of this compound lies in its high degree of bromination and the presence of multiple reactive bromomethyl groups, making it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br6/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEGHOGOADVKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591050
Record name 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36711-70-3
Record name 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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